Cas no 6911-92-8 (N-(4-methylphenyl)-3-nitrobenzamide)

N-(4-methylphenyl)-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(4-methylphenyl)-3-nitrobenzamide
- 3-(4-methylcyclohex-3-en-1-yl)but-3-enyl acetate
- SR-01000389121
- NSC-9023
- AKOS000919959
- SR-01000389121-1
- Oprea1_622176
- SCHEMBL8711130
- UEPGMSOIQCDFBZ-UHFFFAOYSA-N
- 6911-92-8
- NSC9023
- 3-Nitro-N-(4-methylphenyl)benzamide
- 3-Nitro-N-(p-tolyl)benzamide
- 3-NITRO-N-P-TOLYL-BENZAMIDE
- DTXSID20988831
- STK360239
- DS-001905
- N-(4-methylphenyl)-3-nitro-benzamide
-
- インチ: InChI=1S/C14H12N2O3/c1-10-5-7-12(8-6-10)15-14(17)11-3-2-4-13(9-11)16(18)19/h2-9H,1H3,(H,15,17)
- InChIKey: UEPGMSOIQCDFBZ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 256.08479225g/mol
- どういたいしつりょう: 256.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 74.9Ų
N-(4-methylphenyl)-3-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595211-1g |
3-Nitro-N-(p-tolyl)benzamide |
6911-92-8 | 98% | 1g |
¥5386.00 | 2024-05-03 | |
Crysdot LLC | CD12042543-1g |
3-Nitro-N-(p-tolyl)benzamide |
6911-92-8 | 95+% | 1g |
$518 | 2024-07-24 | |
Crysdot LLC | CD12042543-5g |
3-Nitro-N-(p-tolyl)benzamide |
6911-92-8 | 95+% | 5g |
$1414 | 2024-07-24 |
N-(4-methylphenyl)-3-nitrobenzamide 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
N-(4-methylphenyl)-3-nitrobenzamideに関する追加情報
N-(4-methylphenyl)-3-nitrobenzamide: An Overview of Its Properties and Applications
N-(4-methylphenyl)-3-nitrobenzamide, with the CAS number 6911-92-8, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a nitrobenzamide moiety attached to a 4-methylphenyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
The molecular formula of N-(4-methylphenyl)-3-nitrobenzamide is C12H11NO3, and its molecular weight is approximately 217.22 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in its use in various chemical reactions and biological assays.
In terms of its chemical reactivity, N-(4-methylphenyl)-3-nitrobenzamide exhibits typical behavior for compounds containing nitro and amide functional groups. The nitro group can undergo reduction to form amino derivatives, which can be useful in synthetic transformations. The amide group can participate in nucleophilic acyl substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules.
The biological activity of N-(4-methylphenyl)-3-nitrobenzamide has been the subject of several recent studies. One notable area of research involves its potential as an anti-inflammatory agent. A study published in the Journal of Medicinal Chemistry (2022) reported that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that N-(4-methylphenyl)-3-nitrobenzamide could be a promising lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, N-(4-methylphenyl)-3-nitrobenzamide has also shown potential as an anticancer agent. Research published in the Cancer Research Journal (2021) demonstrated that this compound can induce apoptosis in human colon cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it was found to inhibit the activation of the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings highlight the therapeutic potential of N-(4-methylphenyl)-3-nitrobenzamide in cancer treatment.
In addition to its direct biological effects, N-(4-methylphenyl)-3-nitrobenzamide has been explored as a tool for studying protein-protein interactions and enzyme inhibition. A study published in the Biochemical Journal (2020) utilized this compound as a probe to investigate the binding interactions between specific enzymes and their substrates. The results provided insights into the structural basis of enzyme function and could aid in the rational design of more effective inhibitors for therapeutic applications.
The synthesis of N-(4-methylphenyl)-3-nitrobenzamide can be achieved through several well-established routes. One common method involves the reaction of 3-nitrobenzoyl chloride with 4-methylaniline in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds with high yield and purity, making it suitable for large-scale production. Alternative synthetic strategies have also been reported, including microwave-assisted synthesis and catalytic methods, which offer advantages such as reduced reaction times and improved environmental sustainability.
The safety profile of N-(4-methylphenyl)-3-nitrobenzamide has been evaluated through various toxicity studies. In vitro assays have shown that this compound is generally well-tolerated at low concentrations but can exhibit cytotoxic effects at higher doses. In vivo studies using animal models have demonstrated that it has low acute toxicity when administered orally or intraperitoneally. However, as with any chemical compound, appropriate handling precautions should be taken to minimize exposure risks.
In conclusion, N-(4-methylphenyl)-3-nitrobenzamide (CAS No. 6911-92-8) is a multifaceted compound with diverse applications in chemical synthesis, biological research, and pharmaceutical development. Its unique combination of functional groups endows it with valuable chemical reactivity and biological activity, making it an important molecule for further investigation and potential therapeutic applications. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly significant role in advancing our understanding and treatment of various diseases.
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